molecular formula C7H10Cl2O2 B14049441 Ethyl 4-chloro-3-(chloromethyl)but-2-enoate

Ethyl 4-chloro-3-(chloromethyl)but-2-enoate

Cat. No.: B14049441
M. Wt: 197.06 g/mol
InChI Key: XAFDVEOWHLRGFQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is an organic compound with the molecular formula C7H10Cl2O2. It is a chlorinated ester that finds applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes both a chloro and a chloromethyl group attached to a butenoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-(chloromethyl)but-2-enoate typically involves the chlorination of ethyl but-2-enoate. One common method includes the reaction of ethyl but-2-enoate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted esters, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Employed in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-(chloromethyl)but-2-enoate involves its interaction with nucleophiles, leading to substitution reactions. The presence of electron-withdrawing chloro groups makes the compound more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-methylbut-2-enoate
  • Ethyl 4-chloro-3-hydroxybutyrate
  • Ethyl 4-chloro-3-oxobutanoate

Uniqueness

Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is unique due to the presence of both chloro and chloromethyl groups, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and industrial applications.

Properties

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

ethyl 4-chloro-3-(chloromethyl)but-2-enoate

InChI

InChI=1S/C7H10Cl2O2/c1-2-11-7(10)3-6(4-8)5-9/h3H,2,4-5H2,1H3

InChI Key

XAFDVEOWHLRGFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CCl)CCl

Origin of Product

United States

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